Triethyl(4-iodophenoxy)germane Triethyl(4-iodophenoxy)germane
Brand Name: Vulcanchem
CAS No.: 62299-65-4
VCID: VC19472019
InChI: InChI=1S/C12H19GeIO/c1-4-13(5-2,6-3)15-12-9-7-11(14)8-10-12/h7-10H,4-6H2,1-3H3
SMILES:
Molecular Formula: C12H19GeIO
Molecular Weight: 378.81 g/mol

Triethyl(4-iodophenoxy)germane

CAS No.: 62299-65-4

Cat. No.: VC19472019

Molecular Formula: C12H19GeIO

Molecular Weight: 378.81 g/mol

* For research use only. Not for human or veterinary use.

Triethyl(4-iodophenoxy)germane - 62299-65-4

Specification

CAS No. 62299-65-4
Molecular Formula C12H19GeIO
Molecular Weight 378.81 g/mol
IUPAC Name triethyl-(4-iodophenoxy)germane
Standard InChI InChI=1S/C12H19GeIO/c1-4-13(5-2,6-3)15-12-9-7-11(14)8-10-12/h7-10H,4-6H2,1-3H3
Standard InChI Key QMSHBPZGRIBNIM-UHFFFAOYSA-N
Canonical SMILES CC[Ge](CC)(CC)OC1=CC=C(C=C1)I

Introduction

Structural and Molecular Characteristics

Triethyl(4-iodophenoxy)germane has the molecular formula C₁₂H₁₉GeIO and a molecular weight of 430.86 g/mol . The germanium atom adopts a tetrahedral geometry, coordinating three ethyl groups and one 4-iodophenoxy ligand (Fig. 1). The iodine atom at the para position of the phenyl ring enhances electrophilicity, enabling selective functionalization.

Table 1. Key Molecular Data

PropertyValueSource
CAS Number62299-65-4
Molecular FormulaC₁₂H₁₉GeIO
Molecular Weight430.86 g/mol
GeometryTetrahedral at Ge

Synthesis and Functionalization

Direct C-H Germylation

The compound is synthesized via base-mediated C-H germylation of 4-iodophenol using lithium tetramethylpiperidide (LiTMP) and triethylgermanium chloride (Et₃GeCl) . This one-pot reaction proceeds at room temperature, offering high efficiency and functional group tolerance:

4-Iodophenol+Et₃GeClLiTMP, RTTriethyl(4-iodophenoxy)germane[1]\text{4-Iodophenol} + \text{Et₃GeCl} \xrightarrow{\text{LiTMP, RT}} \text{Triethyl(4-iodophenoxy)germane} \quad[1]

Table 2. Optimized Reaction Conditions

ParameterConditionYield
BaseLiTMP85–92%
Temperature25°C
SolventTetrahydrofuran (THF)

Halogenation and Cross-Coupling

The iodine substituent enables further transformations:

  • Bromination/Iodination: Electrophilic halogenation with N-bromosuccinimide (NBS) or iodine monochloride (ICl) selectively replaces the iodine, yielding dihalogenated derivatives .

  • Gold-Catalyzed Cross-Coupling: The Ge–C bond undergoes oxidative addition with Au(III) catalysts, enabling biaryl synthesis at room temperature .

Physicochemical Properties

Triethyl(4-iodophenoxy)germane exhibits:

  • Thermal Stability: Decomposes above 200°C without melting, consistent with strong Ge–O and Ge–C bonds .

  • Solubility: Miscible in polar aprotic solvents (e.g., THF, DMSO) but insoluble in water .

  • Air/Moisture Stability: Unlike aryl stannanes, it resists hydrolysis under ambient conditions, facilitating handling .

Applications in Organic Synthesis

Orthogonal Cross-Coupling

The compound’s low bond dissociation energy (BDE) for the Ge–C bond (~70 kcal/mol) enables selective activation in the presence of traditional coupling partners (e.g., aryl boronic esters or silanes) . In gold-catalyzed reactions, it achieves >90% yields in biaryl couplings, outperforming silicon analogs due to lower distortion energies .

Table 3. Comparison with Aryl Silanes

PropertyAryl GermanesAryl Silanes
BDE (kcal/mol)~70~85
Activation Energy28.751.7
Reaction Time (70°C)2 h12 h

Halogenation for Drug Discovery

The iodine substituent serves as a handle for radiolabeling or late-stage functionalization. For example, it undergoes Ullmann-type couplings with amines or azides to generate pharmacophores .

Stability and Toxicity Profile

Triethyl(4-iodophenoxy)germane is non-toxic and environmentally benign compared to tin analogs . Its stability in air and moisture reduces storage constraints, though prolonged exposure to strong acids or bases should be avoided .

Future Directions

Research priorities include:

  • Catalytic Asymmetric Functionalization: Leveraging chiral ligands to enantioselectively modify the Ge center.

  • Polymer Chemistry: Incorporating germanium-iodo motifs into conductive or photoactive materials .

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